molecular formula C23H28O10 B1240213 Enhydrin CAS No. 33880-85-2

Enhydrin

Cat. No.: B1240213
CAS No.: 33880-85-2
M. Wt: 464.5 g/mol
InChI Key: VCBNPTWPJQLHQN-AVZXMLSNSA-N
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Description

Enhydrin is a sesquiterpene lactone compound predominantly found in the leaves of the yacon plant (Smallanthus sonchifolius). This compound has garnered significant attention due to its potential medicinal properties, particularly its hypoglycemic and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enhydrin can be isolated from yacon leaves using a combination of freeze crystallization and preparative high-performance liquid chromatography (HPLC). The process involves extracting the leaves with ethanol, followed by crystallization and chromatographic separation .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from yacon leaves. The leaves are harvested, dried, and subjected to ethanol extraction. The extract is then purified using HPLC to isolate this compound and other bioactive compounds .

Chemical Reactions Analysis

Types of Reactions: Enhydrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products:

Comparison with Similar Compounds

    Uvedalin: Antibacterial properties.

    Helenalin: Anti-inflammatory and cytotoxic properties.

    Parthenolide: Anti-cancer and anti-inflammatory properties.

Enhydrin’s unique combination of hypoglycemic, anti-inflammatory, and antioxidant activities distinguishes it from other sesquiterpene lactones, making it a valuable compound for various therapeutic applications.

Properties

CAS No.

33880-85-2

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

methyl (1S,2R,4R,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate

InChI

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/t11-,14-,15+,16+,17+,18-,22-,23-/m1/s1

InChI Key

VCBNPTWPJQLHQN-AVZXMLSNSA-N

Isomeric SMILES

C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CCC=C([C@@H]2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

SMILES

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Canonical SMILES

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C

Synonyms

enhydrin

Origin of Product

United States

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